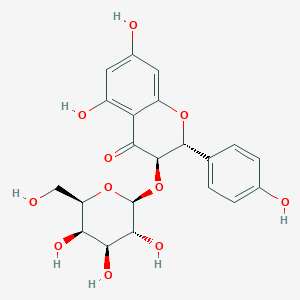
14-Epitriptolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Epitriptolide is a derivative of Triptolide, an abietane-type diterpenoid isolated from Tripterygium wilfordii Hook. F . It has significant pharmacological activity and has been shown to have inhibitory effects on many solid tumors . It is considered one of the lead compound candidates for being the next “blockbuster” drug .
Synthesis Analysis
The synthesis of triptolide, and by extension 14-Epitriptolide, is challenging due to its complex structure which includes 3 epoxy groups and an α, β-unsaturated five-membered lactone ring structure . The total synthesis of triptolide includes the synthesis of the tricyclic scaffold, the formation of the butenolide (D-ring), and the construction of the three active epoxy groups . Triptolide and 14-Epitriptolide are obtained through an Alder periodate reaction, a sequencing m-CPBA oxygenation and basic hydrogen peroxide oxygenation procedure, and sodium borohydride reduction .
Molecular Structure Analysis
14-Epitriptolide is an abietane-type diterpene with 3 epoxy groups and an α, β-unsaturated five-membered lactone ring structure . This structure makes the chemical synthesis process challenging .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 14-Epitriptolide include the formation of the tricyclic scaffold, the formation of the butenolide (D-ring), and the construction of the three active epoxy groups . The final steps involve an Alder periodate reaction, a sequencing m-CPBA oxygenation and basic hydrogen peroxide oxygenation procedure, and sodium borohydride reduction .
Physical And Chemical Properties Analysis
14-Epitriptolide has a molecular formula of C20H26O7. Its exact physical and chemical properties are not specified in the sources.
Aplicaciones Científicas De Investigación
Antitumor Properties
14-Epitriptolide: has been recognized for its potent antitumor capabilities against various malignancies, including lung, pancreatic, nasopharyngeal, breast, stomach, liver, and colon cancers . The compound, derived from Tripterygium wilfordii Hook F., exhibits anti-inflammatory, anti-angiogenic, immunosuppressive, and antitumor properties. Despite its promising clinical potential, the usage of 14-Epitriptolide is impeded by its observed toxicity and lack of water solubility .
Anti-inflammatory and Immunosuppressive Effects
Traditionally used in Chinese medicine, 14-Epitriptolide has been employed to treat autoimmune and inflammatory diseases. Its anti-inflammatory and immunosuppressive effects make it a candidate for treating conditions like rheumatoid arthritis and multiple sclerosis .
Neurotrophic and Neuroprotective Effects
Apart from its anti-inflammatory and antitumor effects, 14-Epitriptolide also showcases neurotrophic and neuroprotective effects. This suggests potential applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, where neuronal protection and regeneration are crucial .
Overcoming Drug Resistance
Cancer treatment often faces the challenge of drug resistance14-Epitriptolide has shown promise in overcoming resistance to conventional chemotherapy drugs, thus enhancing the efficacy of cancer treatment regimens .
Drug Delivery Systems
Due to its poor drug solubility, there is significant research into developing drug delivery systems for 14-Epitriptolide . These systems aim to increase efficacy and obtain a safe drug profile by overcoming the physicochemical challenges associated with the compound .
Molecular Mechanisms of Action
Understanding the molecular mechanisms through which 14-Epitriptolide influences tumor cells and other disease processes is a key area of research. Insights into these mechanisms can lead to the development of more targeted and effective therapeutic strategies .
Mecanismo De Acción
Target of Action
14-Epitriptolide is a derivative of Triptolide, a compound known for its antitumor, anti-inflammatory, and immunosuppressive characteristics . The primary targets of 14-Epitriptolide are likely to be similar to those of Triptolide, although specific studies on 14-Epitriptolide are limited .
Mode of Action
It is known that triptolide, the parent compound, acts in a pleiotropic fashion, affecting various cellular processes such as decreasing hsp70 expression, affecting calcium release, causing lysosomal membrane depolarization, inhibiting nfκb activity, inos and cox-2 expression, as well as acting as a transcription inhibitor and an anti-angiogenesis factor .
Biochemical Pathways
14-Epitriptolide likely affects multiple biochemical pathways, similar to Triptolide. In nature, IPP and DMAPP, precursors for different terpenoids, are synthesized in two different biochemical pathways, the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway and the mevalonate (MVA) pathway .
Pharmacokinetics
Triptolide, the parent compound, is known to have poor solubility and bioavailability, which are major concerns regarding its safety and efficacy in clinical studies .
Result of Action
The molecular and cellular effects of 14-Epitriptolide’s action are likely to be similar to those of Triptolide, which include anti-inflammatory, immunosuppressive, and antitumor effects .
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,2S,4S,5S,7R,8S,9S,11S,13R)-8-hydroxy-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-7(2)17-13(24-17)14-18(25-14)11-4-3-8-10(6-22-15(8)20)9(11)5-12-19(18,23-12)16(17)21/h7,9,11-14,16,21H,3-6H2,1-2H3/t9-,11-,12-,13-,14-,16-,17-,18-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUZEFSFAROZEH-XGZREEBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5CCC6=C(C5CC7C4(C2O)O7)COC6=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@H]5CCC6=C([C@@H]5C[C@H]7[C@]4([C@H]2O)O7)COC6=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Epitriptolide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

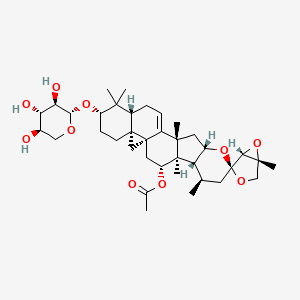


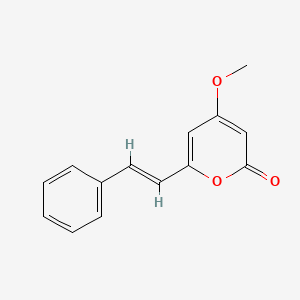
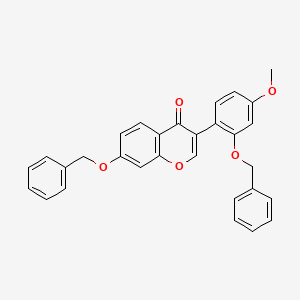
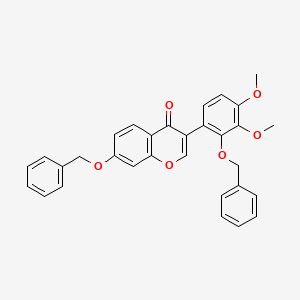
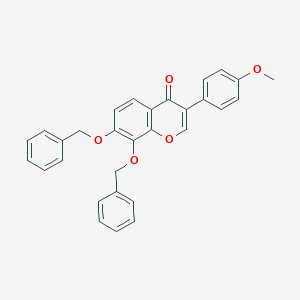
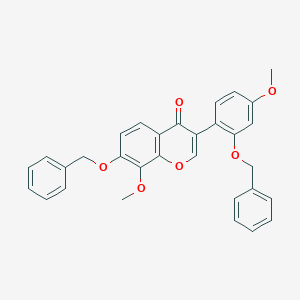
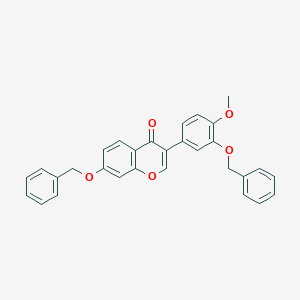
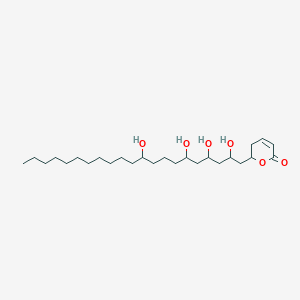
![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B600323.png)
